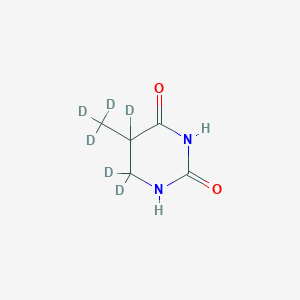

5,6-Dihydro Thymine-d6

Description

Properties

IUPAC Name |

5,6,6-trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAKTGXDIBVZOO-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(=O)NC(=O)N1)([2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of 5,6 Dihydrothymine Formation in Biological Systems

Generation via Oxidative Stress and DNA Damage Pathways

Oxidative stress and various forms of radiation can induce the formation of 5,6-dihydrothymine within DNA, representing a significant form of DNA damage.

Reactive oxygen species (ROS), such as the highly reactive hydroxyl radical (•OH), are major contributors to DNA damage. nih.govwikipedia.org The •OH radical can react with all components of DNA, including the pyrimidine (B1678525) base thymine (B56734). nih.gov One of the primary reactions involves the addition of the hydroxyl radical to the C5-C6 double bond of thymine. nist.gov This addition leads to the formation of thymine radical intermediates. nist.gov Subsequent reduction of these radical species can result in the formation of 5,6-dihydrothymine. researchgate.net

Free radicals can be generated through various endogenous and exogenous sources. nist.gov Endogenous sources include metabolic processes, while exogenous sources include exposure to ionizing radiation. wikipedia.orgnist.gov The damage caused by free radicals is often referred to as indirect DNA damage because the radicals can diffuse and affect various cellular components. wikipedia.org

| Initiating Species | Mechanism | Key Intermediates | Final Product |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Addition to C5-C6 double bond of thymine | Thymine radical adducts | 5,6-Dihydrothymine |

Ionizing radiation is a potent inducer of DNA damage, and its effects can be both direct and indirect. researchgate.net The indirect effect involves the radiolysis of water, which generates hydroxyl radicals that can then damage DNA. nih.gov However, ionizing radiation, including gamma rays and low-energy electrons (LEEs), can also directly interact with DNA. nih.govnih.gov

Studies have shown that gamma irradiation of DNA under anoxic conditions leads to the formation of 5,6-dihydrothymine as a major product of thymine base damage. nih.gov Similarly, low-energy electrons can induce the formation of 5,6-dihydrothymine in oligonucleotides. nih.gov Research on the oligonucleotide trimer TpTpT revealed that 5,6-dihydrothymine is a significant product of LEE-induced damage. nih.gov The production of dihydrothymine (B131461) in irradiated DNA has been correlated with the level of reducing species generated by X-rays, with a higher yield observed in single-stranded or denatured DNA compared to duplex DNA. ebi.ac.uk

In addition to 5,6-dihydrothymine, oxidative stress can lead to a variety of other pyrimidine lesions. For instance, the reaction of hydroxyl radicals with thymine can also lead to the formation of thymine glycols and 5-hydroxy-5-methylhydantoin. nih.govnih.gov Another pathway involves hydrogen abstraction from the methyl group of thymine, which can ultimately yield 5-(hydroxymethyl)uracil and 5-formyluracil. nih.gov

Some of these oxidative lesions can be interconverted. For example, thymine hydroperoxides, which are precursors to thymine glycols, can also decompose to form 5-hydroxy-5-methylhydantoin. nih.govnih.gov The formation of these various lesions highlights the complex chemistry involved in oxidative DNA damage. The presence of 5,6-dihydrothymine can also impair DNA repair pathways, potentially leading to the accumulation of other lesions. nih.gov

Endogenous Metabolic Pathways and Catabolism of Thymine

Beyond DNA damage, 5,6-dihydrothymine is a key intermediate in the normal metabolic breakdown of thymine. hmdb.cahmdb.ca This process, known as catabolism, ensures the removal of excess thymine from the body. creative-proteomics.com

The catabolism of thymine is initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). creative-proteomics.comreactome.org This enzyme catalyzes the reduction of the C5-C6 double bond of thymine, using NADPH as a cofactor, to form 5,6-dihydrothymine. reactome.org This is a critical regulatory step in the pyrimidine degradation pathway. creative-proteomics.com

The reaction is as follows: Thymine + NADPH + H+ → 5,6-dihydrothymine + NADP+ reactome.org

This reductive pathway is the primary route for pyrimidine catabolism in mammals and various other organisms. nih.gov

Following its formation, 5,6-dihydrothymine is further metabolized. The pyrimidine ring is opened by the enzyme dihydropyrimidinase in a hydrolytic reaction to form β-ureidoisobutyrate. hmdb.cacreative-proteomics.com Subsequently, β-ureidopropionase acts on β-ureidoisobutyrate to yield β-aminoisobutyric acid, carbon dioxide, and ammonia. creative-proteomics.comwikipedia.org β-aminoisobutyric acid is a unique marker for thymine degradation and can be measured in urine to assess DNA turnover. creative-proteomics.com

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | Dihydropyrimidine Dehydrogenase (DPD) | Thymine | 5,6-Dihydrothymine |

| 2 | Dihydropyrimidinase | 5,6-Dihydrothymine | β-Ureidoisobutyrate |

| 3 | β-Ureidopropionase | β-Ureidoisobutyrate | β-Aminoisobutyric acid + CO₂ + NH₃ |

Natural Occurrence and Contribution of 5,6-Dihydrothymine from Exogenous Sources

5,6-Dihydrothymine is an intrinsic component of cellular metabolism, primarily formed as an intermediate in the catabolic pathway of thymine. hmdb.cahmdb.ca This process is a fundamental aspect of nucleotide breakdown in a vast array of living organisms. hmdb.ca In humans, this compound is consistently detected in various biological fluids and tissues, underscoring its role as a regular metabolite. hmdb.ca

Detailed Research Findings

Scientific research has established the widespread presence of 5,6-Dihydrothymine in the human body. It is a known constituent of blood, saliva, cerebrospinal fluid (CSF), and urine. hmdb.ca Its detection in these fluids makes it a potential candidate for biomarker studies related to metabolic pathways.

Elevated concentrations of 5,6-Dihydrothymine in urine have been particularly noted in individuals with certain genetic metabolic disorders. For instance, patients with dihydropyrimidinase deficiency exhibit significantly increased levels of this compound in their urine. hmdb.cafoodb.ca This highlights the crucial role of specific enzymes in the proper breakdown of pyrimidines and the potential for 5,6-Dihydrothymine to serve as an indicator of metabolic dysfunction.

While the endogenous sources of 5,6-Dihydrothymine are well-documented as part of the pyrimidine degradation pathway, the quantitative contribution from exogenous sources is an area of ongoing investigation. The presence of 5,6-Dihydrothymine in a variety of plant-based foods suggests that dietary habits can influence its levels in the body. hmdb.cafoodb.ca

The table below summarizes the presence of 5,6-Dihydrothymine in various biological samples and selected dietary sources as identified in scientific literature.

| Category | Source | Presence Confirmed |

| Biological Fluids | Blood | Yes |

| Saliva | Yes | |

| Cerebrospinal Fluid (CSF) | Yes | |

| Urine | Yes | |

| Dietary Sources (Plant-based) | Arrowroot | Yes |

| Broccoli | Yes | |

| Brussel sprouts | Yes | |

| Cabbage (Common, Chinese, Pak choy) | Yes | |

| Chia | Yes | |

| Ginkgo nuts | Yes | |

| Hedge mustard | Yes | |

| Horseradish tree | Yes | |

| Hyssop | Yes | |

| Japanese pumpkin | Yes | |

| Lotus | Yes | |

| Lowbush blueberry | Yes | |

| Nopal | Yes | |

| Quinoa | Yes | |

| Red rice | Yes | |

| Sorrel | Yes |

This table is for informational purposes and is not exhaustive.

Biological Consequences and Molecular Interactions of 5,6 Dihydrothymine

Impact on DNA Structure, Conformation, and Stability within the Helix

The saturation of the C5-C6 bond in the thymine (B56734) ring forces the base to adopt a non-planar conformation, which contrasts sharply with the flat nature of undamaged pyrimidines. This structural alteration has a direct impact on the integrity of the DNA double helix. Computational studies involving hydrogen bonding patterns suggest that these structural changes can alter the stability of base pairing. researchgate.net While 5,6-dihydrothymine itself is not a bulky lesion, its altered geometry can disrupt the local helical structure and stacking interactions between adjacent base pairs.

Interference with Fundamental DNA Processes: Replication and Transcription Fidelity

The presence of DNA lesions can pose a significant obstacle to the cellular machinery responsible for replication and transcription. While some severe lesions, like thymine glycol, are known to be potent blocks to replicative DNA polymerases, early in vitro studies suggested that 5,6-dihydrothymine has little to no effect on these enzymes. researchgate.netnih.gov

Modulation of DNA Repair Mechanisms by 5,6-Dihydrothymine Lesions

The cell primarily utilizes the Base Excision Repair (BER) pathway to identify and remove small, non-helix-distorting base lesions like 5,6-dihydrothymine. nih.gov However, the lesion itself, particularly when located near other damage, can significantly modulate and impair the efficiency of these repair processes.

Clustered DNA damage, often induced by ionizing radiation, presents a significant challenge to the cell, as repair intermediates on opposite strands can lead to the formation of highly cytotoxic double-strand breaks. nih.govnih.gov 5,6-dihydrothymine significantly impairs the repair of other lesions located on the opposite strand. nih.gov Specifically, a persistent DHT lesion reduces the efficiency of rejoining a closely opposed abasic (AP) site or a single-strand break (SSB) when they are within five base pairs of each other. nih.gov

The efficiency of SSB repair is diminished when DHT is present on the opposing strand in either the 3' or 5' direction relative to the break. nih.gov In contrast, the repair of an AP site is only reduced when the DHT lesion is located 3' to the AP site. nih.gov

| Opposing Lesion | Relative Position of DHT | Impact on Repair Efficiency | Reference |

|---|---|---|---|

| Single-Strand Break (SSB) | 3' to SSB | Reduced | nih.gov |

| Single-Strand Break (SSB) | 5' to SSB | Reduced | nih.gov |

| Abasic (AP) Site | 3' to AP Site | Reduced | nih.gov |

| Abasic (AP) Site | 5' to AP Site | No significant reduction | nih.gov |

The first step in base excision repair is the recognition and removal of the damaged base by a DNA glycosylase. Saturated pyrimidines like DHT are recognized by the Nth family of DNA glycosylases, such as Endonuclease III from E. coli. nih.gov However, kinetic studies have shown that 5,6-dihydrothymine is not a preferred substrate for this enzyme. nih.govacs.org

Comparative analysis of substrate processing by Endonuclease III revealed a clear preference for thymine glycol (Tg) over other lesions, with the order of preference being Tg >> 5-hydroxycytosine (B44430) (5-OHC) > DHT. nih.govacs.org This indicates that while Endonuclease III can excise DHT, it does so much less efficiently than it removes other common oxidative pyrimidine (B1678525) lesions. nih.govacs.org

The Fpg protein (also known as formamidopyrimidine DNA glycosylase or MutM) primarily recognizes and removes oxidized purines. nih.gov However, studies have revealed that Fpg also possesses a minor but relevant activity on oligonucleotides containing 5,6-dihydrothymine. nih.govacs.org This finding expanded the known substrate specificity of the Fpg protein to include a modified pyrimidine, although it is not considered a primary substrate for this enzyme. nih.govacs.org

| Enzyme | Substrate Preference Order | Activity on 5,6-Dihydrothymine (DHT) | Reference |

|---|---|---|---|

| Endonuclease III | Thymine Glycol >> 5-Hydroxycytosine > DHT | Recognized and excised, but at a low rate | nih.govacs.org |

| Fpg Protein | Primarily oxidized purines | Low but relevant excision activity detected | nih.govacs.org |

Role of Accessory Repair Proteins (e.g., XRCC1) in 5,6-Dihydrothymine Repair Pathways

The repair of DNA lesions such as 5,6-dihydrothymine is critical for maintaining genomic stability. The primary mechanism for removing such damaged bases is the base excision repair (BER) pathway. oup.com Within this pathway, accessory proteins play a crucial role in coordinating the intricate series of enzymatic reactions. X-ray repair cross-complementing protein 1 (XRCC1) is a key scaffold protein in this process, facilitating the efficient repair of single-strand breaks and base lesions. mdpi.comnih.gov

XRCC1 does not possess enzymatic activity itself but acts as a molecular platform, interacting with multiple BER enzymes to enhance their efficiency and coordinate their actions. oup.commdpi.com In the context of repairing lesions like 5,6-dihydrothymine, which are recognized and excised by DNA glycosylases such as NTH1, XRCC1's role becomes pivotal. aacrjournals.org After the glycosylase removes the damaged base, an apurinic/apyrimidinic (AP) site is created. XRCC1 interacts with AP endonuclease 1 (APE1), DNA polymerase beta (Polβ), and DNA ligase IIIα, the core components that process the AP site, fill the resulting gap, and seal the DNA backbone. oup.commdpi.com

Cellular and Systemic Responses to Elevated 5,6-Dihydrothymine Concentrations

While 5,6-dihydrothymine is a normal intermediate in pyrimidine catabolism, its accumulation to abnormally high levels can be toxic to cells. medchemexpress.comnih.govhmdb.ca An imbalance in the levels of pyrimidine degradation products, including 5,6-dihydrothymine, is associated with cellular stress and has been linked to cancer progression. nih.govoup.com

Recent studies have elucidated the mechanisms behind this toxicity. The accumulation of dihydropyrimidines, such as 5,6-dihydrothymine and 5,6-dihydrouracil, has been shown to induce the formation of DNA-protein crosslinks (DPCs). nih.govoup.com These crosslinks can physically obstruct the progression of DNA and RNA polymerases, leading to significant cellular stress. nih.govoup.com This obstruction manifests as both DNA replication stress and transcriptional stress. nih.govoup.com

Replication stress is characterized by the slowing or stalling of replication forks, which can lead to genomic instability if not resolved. oup.com Transcriptional stress, the impairment of the process of transcribing DNA into RNA, can disrupt normal cellular function and gene expression. nih.gov Cellular responses to this type of genotoxic stress often involve the activation of DNA damage response pathways, which attempt to repair the damage while halting cell cycle progression to prevent the propagation of errors. dtu.dk

Elevated concentrations of 5,6-dihydrothymine are a key biochemical indicator of certain inherited disorders of pyrimidine metabolism. These autosomal recessive conditions are caused by deficiencies in the enzymes responsible for the sequential breakdown of thymine and uracil (B121893). msdmanuals.commhmedical.com

Two primary disorders lead to the accumulation of 5,6-dihydrothymine:

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Deficiency : DPD is the first and rate-limiting enzyme in the catabolism of thymine and uracil. metabolicsupportuk.org A deficiency in this enzyme prevents the conversion of thymine to 5,6-dihydrothymine, leading to an accumulation of thymine and uracil in the blood, urine, and cerebrospinal fluid. medlineplus.govmedlineplus.gov While this disorder primarily elevates the precursors to 5,6-dihydrothymine, it disrupts the entire pyrimidine degradation pathway. medlineplus.govmedlineplus.gov Individuals with DPD deficiency are also at high risk for severe toxicity from fluoropyrimidine chemotherapy drugs (like 5-fluorouracil), which are catabolized by the same pathway. medlineplus.govmedlineplus.govnih.gov

Dihydropyrimidinase (DHP) Deficiency (Dihydropyrimidinuria) : DHP is the second enzyme in the pathway, responsible for hydrolyzing the ring structure of 5,6-dihydrothymine and 5,6-dihydrouracil. medlineplus.govmedlineplus.gov A deficiency in DHP leads directly to the accumulation and excretion of large amounts of 5,6-dihydrothymine and 5,6-dihydrouracil in the urine, blood, and cerebrospinal fluid. medlineplus.govmedlineplus.govalliancegenome.org The clinical presentation of DHP deficiency is highly variable, ranging from asymptomatic to severe neurological issues. nih.gov

The following table summarizes the key features of these disorders.

| Disorder | Deficient Enzyme | Accumulated Metabolites | Key Clinical Features |

| Dihydropyrimidine Dehydrogenase (DPD) Deficiency | Dihydropyrimidine Dehydrogenase | Uracil, Thymine | Neurological problems (seizures, intellectual disability), autistic behaviors, severe fluoropyrimidine toxicity. medlineplus.govmedlineplus.govnih.gov |

| Dihydropyrimidinase Deficiency (Dihydropyrimidinuria) | Dihydropyrimidinase | 5,6-Dihydrothymine, 5,6-Dihydrouracil | Highly variable; can be asymptomatic or present with seizures, intellectual disability, gastrointestinal issues. hmdb.camedlineplus.govmedlineplus.gov |

Genetically determined disorders in pyrimidine metabolism are often associated with significant, though highly variable, neurological and gastrointestinal dysfunction. nih.govnih.gov The precise mechanisms linking the accumulation of metabolites like 5,6-dihydrothymine to these symptoms are not fully understood, but are thought to relate to the unknown roles of these compounds in the central nervous system or the lack of essential downstream products. medlineplus.govmedlineplus.govnih.gov

In severe cases of DPD deficiency, which become apparent in infancy, a range of neurological problems can occur. medlineplus.govnih.gov These include:

Recurrent seizures (epilepsy) medlineplus.gov

Intellectual disability medlineplus.gov

Small head size (microcephaly) metabolicsupportuk.orgmedlineplus.gov

Increased muscle tone (hypertonia) metabolicsupportuk.orgmedlineplus.gov

Delayed motor skill development medlineplus.gov

Autistic behaviors metabolicsupportuk.orgmedlineplus.gov

Similarly, dihydropyrimidinase deficiency can cause neurological issues, although many individuals may be asymptomatic. hmdb.camedlineplus.gov When symptoms are present, they often include intellectual disability, seizures, and weak muscle tone (hypotonia). hmdb.ca It has been suggested that a reduced production of the downstream molecules beta-aminoisobutyric acid and beta-alanine, which are thought to help protect the nervous system, may contribute to these neurological problems. medlineplus.govmedlineplus.gov

Gastrointestinal problems are also a feature of these disorders. In dihydropyrimidinase deficiency, symptoms can include gastroesophageal reflux and recurrent vomiting. hmdb.ca More severe gastrointestinal toxicity, such as severe inflammation and ulceration of the digestive tract lining (mucositis), abdominal pain, nausea, and diarrhea, is prominently seen in individuals with DPD deficiency when they are exposed to fluoropyrimidine chemotherapy drugs. medlineplus.govmedlineplus.gov

Advanced Methodologies for the Study of 5,6 Dihydrothymine and Its Deuterated Analogs

Synthesis and Derivatization Strategies for 5,6-Dihydrothymine and its Oligonucleotide Constructs

The incorporation of 5,6-dihydrothymine into synthetic DNA fragments is a key strategy for studying its effects on DNA structure and enzyme interactions. However, this modified base is unstable under the standard deprotection conditions used in classical oligonucleotide synthesis. To overcome this challenge, specialized synthesis and derivatization strategies have been developed.

A significant advancement involves the use of a new set of amino-protecting groups that are compatible with the lability of 5,6-dihydrothymine. This approach allows for the successful incorporation of the 5,6-dihydrothymidine phosphoramidite into oligonucleotide chains. Researchers have successfully synthesized 14-mers and 17-mers containing this modified base at specific locations, such as restriction enzyme sites, to investigate the impact of this lesion on DNA processing. nih.govnih.gov The integrity of the incorporated 5,6-dihydrothymine within the oligonucleotide is often confirmed using mass spectrometry under pyrolytic conditions. nih.govnih.gov

The synthesis of oligonucleotides is a stepwise process built upon a solid support, typically proceeding from the 3'- to the 5'-end through sequential additions of nucleotide phosphoramidites. Modern solid-phase synthesis involves a four-step cycle for each nucleotide addition. For specialized applications, modifications to this standard procedure are necessary, such as the use of specific linkers for reversible conjugation of oligonucleotides.

Application of Stable Isotope Labeling with 5,6-Dihydro Thymine-d6 in Quantitative Bioanalysis

Stable isotope-labeled compounds are indispensable tools in modern bioanalysis, offering high precision and accuracy in quantification and metabolic studies. 5,6-Dihydrothymine-d6, the deuterium-labeled version of 5,6-dihydrothymine, plays a pivotal role in this context.

In quantitative mass spectrometry, an internal standard is crucial for correcting for variations in sample preparation and instrument response. An ideal internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. 5,6-Dihydrothymine-d6 serves as an excellent internal standard for the quantification of endogenous 5,6-dihydrothymine. medchemexpress.com

The use of stable isotope-labeled internal standards is a cornerstone of reliable quantitative LC-MS methods. rsc.org These standards co-elute with the analyte during chromatography and experience similar ionization effects, leading to highly accurate and precise measurements. The development of deuterated compounds like 5,6-Dihydrothymine-d6 has been instrumental in advancing quantitative bioanalysis by providing suitable internal standards for various metabolites. medchemexpress.com

| Property | Value |

|---|---|

| Chemical Formula | C5H2D6N2O2 |

| Molecular Weight | 134.17 |

| Chemical Purity | >98% |

| Applications | Biomolecular NMR, Genetic Therapy, Internal Standard |

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. nih.govnih.gov This method relies on the use of stable isotope-labeled tracers to follow the flow of atoms through metabolic pathways. nih.govnih.gov By introducing a labeled substrate into a cellular system and analyzing the isotopic enrichment in downstream metabolites, researchers can quantify the flux through various pathways.

5,6-Dihydrothymine-d6 can be utilized as a tracer to investigate the dynamics of pyrimidine (B1678525) catabolism. medchemexpress.com The deuterium (B1214612) labels allow for the differentiation between the tracer and endogenous molecules, enabling the measurement of turnover rates and the relative contributions of different pathways to pyrimidine metabolism. nih.gov The labeling patterns of intracellular metabolites are directly influenced by the metabolic fluxes, and by measuring these patterns, the rates of interconversion can be inferred. nih.govnih.gov

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) is a highly sensitive and selective analytical technique that is central to the study of 5,6-dihydrothymine and its deuterated analogs. When coupled with chromatographic separation techniques, MS provides a robust platform for the detection, quantification, and profiling of these compounds in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of small molecules in biological samples. rsc.org This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

In the context of 5,6-dihydrothymine analysis, LC-MS/MS methods have been developed for the simultaneous quantification of thymine (B56734), 5,6-dihydrothymine, and other related pyrimidines in plasma. tue.nl These assays are crucial for studying the activity of enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD), which catalyzes the reduction of thymine to 5,6-dihydrothymine. tue.nl The high sensitivity of LC-MS/MS allows for the detection of low endogenous concentrations of these metabolites. tue.nl

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | Ultra-high performance liquid chromatography (UPLC) | tue.nl |

| Detection | Tandem mass spectrometry (MS/MS) | tue.nl |

| Lower Limit of Quantification (LLOQ) for Dihydrothymine (B131461) | 6.55 ng/mL | tue.nl |

| Intra-assay Precision | <8.0% | tue.nl |

| Inter-assay Precision | <7.6% | tue.nl |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. nih.govresearchgate.net It is particularly well-suited for comprehensive metabolite profiling, also known as metabolomics. nih.gov For non-volatile compounds like 5,6-dihydrothymine, a derivatization step is typically required to increase their volatility for GC analysis. nih.govnih.gov

GC-MS-based metabolomics allows for the simultaneous measurement of a wide range of primary metabolites, providing a global snapshot of the metabolic state of a biological system. nih.govresearchgate.net This approach can be used to identify changes in metabolite levels in response to genetic modifications or environmental stimuli. By combining targeted and untargeted profiling, GC-MS can be used to both quantify specific metabolites like 5,6-dihydrothymine and discover novel compounds. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Mechanistic Elucidation of DNA Cleavage

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful analytical tool for investigating the mechanisms of DNA cleavage, particularly in the context of DNA repair. Research involving oligonucleotides containing modified pyrimidines, such as 5,6-Dihydrothymine (DHT), has utilized MALDI-MS to gain insights into the action of DNA repair enzymes. acs.org

In studies of the Escherichia coli repair enzyme endonuclease III, MALDI-MS analysis of repaired DNA fragments containing DHT has provided crucial details about its cleavage mechanism. By precisely measuring the molecular masses of the DNA fragments after enzymatic processing, researchers have been able to determine the nature of the cleavage event. acs.org The analysis revealed that endonuclease III cleaves the DNA backbone primarily through a hydrolytic process. acs.org Significantly, these MALDI-MS studies showed that no β-elimination product was detected, clarifying a key aspect of the enzyme's mechanism of action on this type of DNA damage. acs.org This technique, often used in conjunction with methods like polyacrylamide gel electrophoresis, allows for a detailed characterization of the products of enzymatic DNA repair. acs.org

The data below summarizes the key findings from the MALDI-MS analysis of endonuclease III activity on DHT-containing oligonucleotides.

| Enzyme | Substrate | Analytical Technique | Key Mechanistic Finding | Product Detected |

|---|---|---|---|---|

| Endonuclease III | DHT-containing oligonucleotide | MALDI-MS | Cleavage occurs mainly through a hydrolytic process. acs.org | Hydrolytic cleavage product |

| Endonuclease III | DHT-containing oligonucleotide | MALDI-MS | No β-elimination was observed. acs.org | β-elimination product (Not Detected) |

Integration of Mass Spectrometry Platforms in Quantitative Metabolomics and Proteomics Research

The integration of various mass spectrometry (MS) platforms is fundamental to modern quantitative metabolomics and proteomics, enabling the sensitive and specific measurement of molecules like 5,6-Dihydrothymine. nih.govnih.govnih.gov In these fields, the goal is often to quantify differences in the abundance of metabolites or proteins between different biological states. nih.gov Deuterated analogs, such as 5,6-Dihydrothymine-d6, play a critical role as internal standards in these quantitative workflows.

In Quantitative Metabolomics: Mass spectrometry-based metabolomics can detect and quantify thousands of metabolite features at once. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate complex biological mixtures before MS analysis. nih.govnih.gov For accurate quantification of 5,6-Dihydrothymine, its stable isotope-labeled counterpart, 5,6-Dihydrothymine-d6, is spiked into a sample. Because the deuterated standard is chemically identical to the endogenous analyte but has a different mass, it can be distinguished by the mass spectrometer. This allows for correction of variations in sample preparation and matrix effects, leading to highly accurate quantification. nih.gov

In Quantitative Proteomics: While 5,6-Dihydrothymine is a metabolite and not a protein, quantitative proteomics methods are relevant when studying the enzymes that metabolize it or the proteins affected by DNA damage. Targeted proteomics methods, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), provide high sensitivity and specificity for quantifying specific peptides within a complex protein digest. omu.edu.trmdpi.com In such experiments, stable isotope-labeled synthetic peptides are used as internal standards. nih.gov By analogy, studying the broader impact of 5,6-Dihydrothymine might involve quantifying DNA repair proteins or metabolic enzymes using these advanced MS-based proteomic approaches. omu.edu.tr The integration of different MS platforms, from high-resolution instruments for discovery to triple quadrupole instruments for targeted quantification, provides a comprehensive view of biological systems. mdpi.com

Spectroscopic Techniques in Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and conformational preferences of small molecules like 5,6-Dihydrothymine in solution. nih.govauremn.org.br By analyzing NMR parameters such as chemical shifts and spin-spin coupling constants, researchers can deduce the populations of different conformers. nih.gov

For 5,6-Dihydrothymine, studies combining NMR data with quantum mechanics calculations have shown that it preferentially exists in a conformation where the methyl group occupies a pseudoequatorial position when dissolved in DMSO. semanticscholar.org This type of analysis provides critical insights into the molecule's stable forms, which influences its biological activity and interactions.

NMR is also employed to study the interactions between modified nucleobases and proteins, such as DNA repair enzymes. For instance, NMR has been used to investigate the interaction of the T4 endonuclease V enzyme with damaged DNA, providing information on how the protein recognizes and binds to lesions. acs.org Similar approaches can be applied to understand how enzymes recognize and process 5,6-Dihydrothymine within a DNA strand.

The following table presents publicly available ¹H NMR spectral data for 5,6-Dihydrothymine in water.

| Parameter | Value | Solvent | Instrument Frequency |

|---|---|---|---|

| Shifts [ppm] | 1.18, 1.19, 2.74-2.81, 3.15-3.19, 3.47-3.50 nih.gov | Water nih.gov | 600 MHz nih.gov |

Spectroscopic Probes for Analyzing Excess Electron Transfer in DNA

The transfer of excess electrons through the DNA double helix is a fundamental process in DNA damage and repair. Spectroscopic techniques are used to probe this phenomenon, often employing modified DNA strands that contain electron donor and acceptor moieties. nih.gov While little is known about the transport of negative charge through DNA compared to hole transport, it is understood that pyrimidine bases can act as temporary carriers for the excess electron in a hopping process. uni-frankfurt.de

Studies investigating the sequence-dependence of excess electron transfer have yielded varied results, suggesting that the experimental assay system is of crucial importance. uni-frankfurt.de Spectroscopic probes are integral to these assays. For example, thymine dimers have been used as a "dimer clock" to detect the arrival of an electron. uni-frankfurt.de The cleavage of the dimer upon accepting an electron can be monitored, but the rate of this cleavage relative to the rate of electron transfer can influence the experimental outcome. uni-frankfurt.de Other probes, like bromouracil, which has a less negative redox potential than thymine, may offer faster charge detection. uni-frankfurt.de

The presence of a modified base like 5,6-Dihydrothymine could potentially alter the efficiency and pathway of excess electron transfer. By incorporating 5,6-Dihydrothymine or its deuterated analogs into DNA constructs with spectroscopic probes, researchers could investigate its effect on electron mobility along the DNA strand. Techniques such as transient absorption spectroscopy and time-resolved fluorescence could be employed to monitor the kinetics of electron transfer events. nih.gov

Immunological Assays for Detection and Quantification of Modified Nucleobases

Immunological assays, which utilize the high specificity of antibodies, are highly sensitive methods for detecting and quantifying modified nucleobases like 5,6-Dihydrothymine in biological samples. nih.govacs.org These assays are crucial for studying DNA damage and repair.

Antibodies specific to 5,6-Dihydrothymine have been successfully developed by immunizing rabbits with dihydrothymidine monophosphate conjugated to a carrier protein. nih.gov The resulting antibodies can be used in an Enzyme-Linked Immunosorbent Assay (ELISA) format to achieve very high sensitivity. nih.gov

Key characteristics of these anti-dihydrothymine antibodies and the resulting assays include:

High Sensitivity: The assay can detect as little as 20 femtomoles of 5,6-Dihydrothymine, which corresponds to approximately one modified base per 100,000 normal bases. nih.gov

High Specificity: Hapten inhibition studies demonstrated that the antibodies are highly specific for the dihydrothymine structure. Dihydrothymidine monophosphate was about 1,000 times more effective as an inhibitor than thymidine monophosphate. nih.gov

Conformation Dependence: The antibodies react with 5,6-Dihydrothymine present in single-stranded (denatured) DNA but not in native, double-stranded DNA. nih.gov This feature can be used to specifically probe for the lesion in unwound DNA regions.

Application: These antibodies have been used to quantify the formation of 5,6-Dihydrothymine in DNA that has been X-irradiated under anoxic conditions, showing that its production correlates with the level of reducing species generated by the radiation. nih.gov

The table below summarizes the features of the immunological assay for 5,6-Dihydrothymine.

| Assay Feature | Description | Reference |

|---|---|---|

| Assay Type | Enzyme-Linked Immunosorbent Assay (ELISA) | nih.gov |

| Sensitivity | 20 fmol of dihydrothymine (~0.1 lesion per 10,000 bases) | nih.gov |

| Specificity | Highly specific for dihydrothymine over thymine | nih.gov |

| DNA Structure Recognition | Reacts with denatured (single-stranded) DNA, not native DNA | nih.gov |

| Primary Application | Quantification of 5,6-Dihydrothymine in irradiated DNA | nih.gov |

Role of 5,6 Dihydrothymine As a Biomarker in Health and Disease

Assessment of Oxidative DNA Damage Load in Biological Samples

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, can lead to cellular damage, including modifications to DNA. The formation of 5,6-dihydrothymine is one such modification that can occur when thymine (B56734) residues in DNA are subjected to oxidative attack. While the measurement of urinary biomarkers for oxidative DNA damage has been a subject of considerable research, the focus has largely been on other modified nucleosides, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.govprimescholars.comscienceopen.com

Monitoring and Diagnosis of Pyrimidine (B1678525) Catabolism Disorders and Enzymopathies

The catabolism of pyrimidines, including thymine and uracil (B121893), is a critical metabolic pathway, and defects in this pathway can lead to a group of inherited metabolic disorders known as pyrimidine catabolism disorders or enzymopathies. nih.govsemanticscholar.orgmdpi.com 5,6-Dihydrothymine plays a pivotal role in the diagnosis and monitoring of these conditions, particularly Dihydropyrimidine (B8664642) Dehydrogenase (DPD) deficiency. nih.govhmdb.camdpi.comresearchgate.netnih.gov

DPD is the initial and rate-limiting enzyme in the catabolism of thymine and uracil, converting them to 5,6-dihydrothymine and 5,6-dihydrouracil, respectively. hmdb.ca In individuals with DPD deficiency, this conversion is impaired, leading to a characteristic biochemical profile of elevated levels of thymine and uracil in the blood, urine, and cerebrospinal fluid. semanticscholar.orgnih.govresearchgate.netnih.gov Consequently, the levels of their metabolites, including 5,6-dihydrothymine, are significantly reduced or absent. nih.gov This distinct metabolic signature is a key diagnostic marker for DPD deficiency. nih.govhmdb.ca

The clinical presentation of DPD deficiency can range from asymptomatic to severe neurological manifestations, including seizures, intellectual disability, and motor retardation. hmdb.ca Therefore, biochemical analysis of pyrimidine metabolites is crucial for an accurate diagnosis.

Beyond DPD deficiency, other enzymopathies in the pyrimidine degradation pathway, such as dihydropyrimidinase deficiency and beta-ureidopropionase deficiency, also result in abnormal levels of pyrimidine catabolites. In dihydropyrimidinase deficiency, for instance, 5,6-dihydrouracil and 5,6-dihydrothymine accumulate in the urine due to the block in the subsequent metabolic step.

The following interactive data table summarizes the typical changes in pyrimidine metabolite levels in individuals with DPD deficiency compared to healthy controls.

| Metabolite | Normal Range (μmol/mmol creatinine) | DPD Deficiency (μmol/mmol creatinine) |

| Thymine | < 0.5 | 2.3 - 7.5 |

| Uracil | < 0.5 | 2.0 - 10.5 |

| 5,6-Dihydrothymine | Present | Markedly decreased or absent nih.gov |

Identification of Dietary and Environmental Exposure Markers Derived from Thymine Metabolism

The potential of 5,6-dihydrothymine as a biomarker for dietary and environmental exposures is an emerging area of research, although direct evidence is still limited. The Human Metabolome Database indicates that 5,6-dihydrothymine can be found in a variety of food items, including hyssop, arrowroot, nopal, and red rice. This suggests that urinary levels of 5,6-dihydrothymine could potentially serve as a biomarker for the consumption of these specific foods. However, comprehensive studies are needed to validate this association and to establish a clear dose-response relationship between the intake of these foods and the excretion of 5,6-dihydrothymine.

The link between environmental exposures and 5,6-dihydrothymine levels is largely indirect and hypothesized to be mediated through oxidative stress. Many environmental toxins and pollutants are known to induce the production of ROS, which can, in turn, cause oxidative DNA damage. As a product of this damage, an increase in 5,6-dihydrothymine could theoretically reflect exposure to such environmental stressors. However, directly attributing fluctuations in 5,6-dihydrothymine levels to specific environmental exposures is challenging due to the compound's endogenous production through normal metabolic and DNA repair pathways. Further research, potentially utilizing metabolomics approaches, is required to identify specific environmental chemicals that may lead to a discernible increase in 5,6-dihydrothymine excretion.

Utility in Disease Diagnosis, Prognosis, and Monitoring Therapeutic Interventions

One of the most well-established clinical applications of measuring 5,6-dihydrothymine and its precursor, thymine, is in the context of pharmacogenetics, particularly for patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (B62378) (5-FU). researchgate.net The enzyme DPD is not only crucial for endogenous pyrimidine catabolism but is also the primary enzyme responsible for the breakdown of 5-FU.

Patients with DPD deficiency are unable to metabolize 5-FU effectively, leading to a buildup of the drug to toxic levels. This can result in severe and life-threatening side effects, including mucositis, neutropenia, and neurotoxicity. mdpi.comresearchgate.net Therefore, pre-treatment screening for DPD deficiency is critical to identify at-risk patients. The measurement of the thymine to 5,6-dihydrothymine (THY/DHT) ratio in plasma or urine after a thymine loading test can be used as a phenotyping approach to assess DPD activity. A high THY/DHT ratio indicates reduced DPD function and an increased risk of 5-FU toxicity.

This application highlights the utility of 5,6-dihydrothymine in:

Disease Diagnosis: Identifying individuals with DPD deficiency. hmdb.ca

Prognosis: Predicting the likelihood of severe adverse reactions to fluoropyrimidine-based chemotherapy.

Monitoring Therapeutic Interventions: Guiding dosage adjustments of 5-FU to minimize toxicity and optimize treatment efficacy.

The following data table illustrates the typical findings in a thymine challenge test for assessing DPD activity.

| DPD Activity | Urinary THY/DHT Ratio | Implication for 5-FU Therapy |

| Normal | Low | Standard 5-FU dosage is generally safe. |

| Partial Deficiency | Moderately Elevated | Reduced 5-FU dosage is recommended to avoid toxicity. |

| Complete Deficiency | Markedly Elevated | 5-FU is contraindicated due to high risk of severe toxicity. |

Therapeutic and Biotechnological Implications Derived from 5,6 Dihydrothymine Research

Development of Novel Therapeutic Agents Modulating Nucleic Acid Interactions

The presence of 5,6-dihydrothymine in a DNA strand represents a form of damage that can alter the local structure of the DNA helix. While 5,6-dihydrothymine itself is a lesion to be repaired, the understanding of its structural impact on DNA provides a basis for the rational design of novel therapeutic agents. The development of synthetic oligonucleotides containing 5,6-dihydrothymine has been a crucial step in studying its biological consequences. These modified DNA fragments are instrumental in elucidating the mechanisms of DNA repair and can be adapted for therapeutic purposes.

The concept of using DNA-damaging agents as therapeutics is well-established in cancer treatment. Knowledge of how 5,6-dihydrothymine disrupts DNA integrity and cellular processes can be harnessed to develop new molecules that mimic these effects. Such agents could selectively induce damage in rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis. While research into carbocyclic thymidine analogues has been explored for antiviral and anticancer activities, the direct development of therapeutic agents from 5,6-dihydrothymine analogues is an area of ongoing investigation nih.gov. The synthesis of pyrimidine (B1678525) analogues that can be incorporated into DNA and subsequently generate lesions similar to 5,6-dihydrothymine could represent a novel class of chemotherapeutic drugs plos.org.

Future research may focus on creating prodrugs that, once activated within the tumor microenvironment, are converted into entities that introduce 5,6-dihydrothymine or similar lesions into the DNA of cancer cells. This targeted approach would maximize the therapeutic effect while minimizing damage to healthy tissues.

Strategies for Enhancing Intrinsic DNA Repair Efficacy and Modulating DNA Damage Response

Research has shown that 5,6-dihydrothymine can impair the base excision repair (BER) pathway, a critical mechanism for correcting DNA damage. Specifically, a persistent 5,6-dihydrothymine lesion can reduce the efficiency of rejoining an opposing apurinic/apyrimidinic (AP) site or a single-strand break (SSB) nih.gov. This impairment particularly affects the activity of DNA polymerase beta and the ligation step nih.gov. The presence of 5,6-dihydrothymine can also lead to a greater dependence on the long-patch base excision repair pathway nih.gov.

This understanding of how 5,6-dihydrothymine modulates the DNA damage response (DDR) offers therapeutic opportunities. In cancer therapy, inhibiting DNA repair pathways in tumor cells can enhance their sensitivity to chemotherapy and radiotherapy. Therefore, developing therapeutic agents that mimic the inhibitory effect of 5,6-dihydrothymine on the BER pathway could be a valuable strategy to potentiate the efficacy of existing cancer treatments mdpi.com.

Furthermore, the concept of synthetic lethality can be applied here. In cancers with specific DNA repair deficiencies, further inhibiting a compensatory repair pathway can be selectively lethal to cancer cells. For instance, in tumors deficient in homologous recombination (HR), inhibiting the BER pathway, inspired by the action of 5,6-dihydrothymine, could be a promising therapeutic approach. Modulating the DDR by targeting the repair of 5,6-dihydrothymine-like lesions could thus be a strategy to overcome resistance to certain anticancer drugs nih.gov.

| Research Finding | Implication for Therapeutic Strategy |

| 5,6-dihydrothymine impairs the base excision repair (BER) pathway nih.gov. | Development of drugs that mimic this impairment to sensitize cancer cells to DNA-damaging therapies. |

| The presence of 5,6-dihydrothymine increases reliance on the long-patch BER pathway nih.gov. | Targeting the long-patch BER pathway in conjunction with agents that induce 5,6-dihydrothymine-like damage. |

| DNA polymerase beta and ligation are particularly impaired by 5,6-dihydrothymine nih.gov. | Design of specific inhibitors of these enzymes to enhance the cytotoxic effects of chemotherapy and radiotherapy. |

Applications in Pharmaceutical Development and Drug Metabolism Studies

The most significant therapeutic implication of 5,6-dihydrothymine research lies in its role in the metabolism of the widely used chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU). Dihydropyrimidine (B8664642) dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, converting it to an inactive metabolite, 5,6-dihydro-5-fluorouracil cancernetwork.commdpi.com. This metabolic pathway is analogous to the conversion of thymine (B56734) to 5,6-dihydrothymine nih.gov.

The activity of DPD can significantly influence the efficacy and toxicity of 5-FU. High DPD activity can lead to rapid degradation of 5-FU, reducing its antitumor effect, while low DPD activity can result in severe toxicity due to high levels of the active drug aacrjournals.orgnih.gov. This has led to the development of DPD inhibitors as a strategy to improve the therapeutic index of 5-FU patsnap.comnih.govscbt.com. By inhibiting DPD, these drugs increase the bioavailability of 5-FU, allowing for oral administration and more predictable pharmacokinetics cancernetwork.com.

Several DPD-inhibiting fluoropyrimidine drugs have been developed and are in clinical use. These drugs are typically combinations of a 5-FU prodrug and a DPD inhibitor. For example, the combination of tegafur (a 5-FU prodrug) and uracil (B121893) (a DPD inhibitor) is used to enhance the concentration and duration of action of 5-FU nih.gov.

Furthermore, the levels of pyrimidine metabolites, including 5,6-dihydrothymine, in urine can serve as biomarkers to assess a patient's DPD activity before starting 5-FU therapy ebi.ac.uk. This allows for personalized dosing strategies, minimizing the risk of severe toxicity in patients with DPD deficiency hmdb.ca. The accumulation of 5,6-dihydrothymine can be indicative of certain metabolic disorders, such as dihydropyrimidinase deficiency hmdb.cahmdb.ca.

| DPD-Inhibiting Fluoropyrimidine Drug | Components | Mechanism of Action |

| UFT | Tegafur and Uracil nih.gov | Uracil competes with 5-FU for DPD, reducing its degradation cancernetwork.com. |

| S-1 | Tegafur, Gimeracil, and Oteracil Potassium | Gimeracil is a potent DPD inhibitor. Oteracil potassium reduces gastrointestinal toxicity. |

| Eniluracil | N/A | A potent and irreversible inhibitor of DPD scbt.com. |

| BOF-A2 | 1-ethoxymethyl-5-fluorouracil (EM-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP) cancernetwork.com | CNDP inhibits DPD, while EM-FU is a prodrug of 5-FU cancernetwork.com. |

Future Research Directions and Emerging Paradigms for 5,6 Dihydro Thymine D6 Studies

Elucidation of Novel Enzymatic Pathways for 5,6-Dihydrothymine Metabolism and Repair

The metabolism of thymine (B56734) and the repair of its damaged forms, such as 5,6-dihydrothymine, are fundamental processes for maintaining genomic integrity. Dihydropyrimidine (B8664642) dehydrogenase is known to catalyze the reduction of thymine to 5,6-dihydrothymine as part of the pyrimidine (B1678525) degradation pathway. hmdb.cahmdb.ca Conversely, various DNA repair mechanisms, including Base Excision Repair (BER) and Nucleotide Excision Repair (NER), are responsible for removing this lesion from DNA. nih.govsnexplores.org Some organisms also possess specific enzymes like spore photoproduct lyase that can directly reverse thymine dimers. nih.gov

Future research aims to identify and characterize novel or alternative enzymatic pathways involved in these processes. A significant challenge in this field is accurately tracking the flux of 5,6-dihydrothymine through these metabolic and repair routes. This is where 5,6-Dihydrothymine-d6 becomes invaluable. By introducing a known quantity of 5,6-Dihydrothymine-d6 into a cellular or in vitro system, it serves as an ideal internal standard for isotope-dilution mass spectrometry. This technique allows researchers to:

Precisely quantify the endogenous levels of 5,6-dihydrothymine.

Measure the kinetic efficiency of known repair enzymes like OGG1 and DNA polymerase beta, which can be impaired by this lesion. nih.govnih.gov

Trace the fate of thymine and identify unknown metabolites or breakdown products.

Screen for novel enzymes or proteins that bind to or modify 5,6-dihydrothymine by tracking its conversion or removal with high accuracy.

The ability to obtain robust quantitative data, enabled by 5,6-Dihydrothymine-d6, is the cornerstone for elucidating the complex network of enzymes that manage this form of DNA damage.

Development of Advanced Analytical Platforms for Ultra-Trace Quantification and Spatial Resolution

The development of highly sensitive analytical methods is crucial for detecting DNA damage, which often occurs at extremely low levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, capable of detecting adducts at levels as low as one per 10¹⁰ nucleotides. nih.gov The accuracy of these measurements is critically dependent on the use of stable isotope-labeled internal standards. acs.orgacs.org 5,6-Dihydrothymine-d6, being chemically identical to the analyte but mass-shifted, co-elutes during chromatography and experiences similar ionization effects, thereby correcting for sample loss and matrix interference. nih.gov

Future advancements will focus on two key areas: pushing the limits of detection further and adding spatial resolution to the analysis.

Ultra-Trace Quantification: New LC-MS/MS methods will continue to improve sensitivity, allowing for the analysis of smaller samples, such as from micro-biopsies or single cells. The use of 5,6-Dihydrothymine-d6 will be non-negotiable for ensuring the accuracy of these ultra-trace measurements. escholarship.org

Spatial Resolution: Emerging techniques like nanospray desorption electrospray ionization (nano-DESI) and other forms of mass spectrometry imaging (MSI) aim to map the distribution of molecules directly in tissue sections with resolutions approaching the single-cell level (under 10 μm). researchgate.netsigmaaldrich.com The future application of these platforms to DNA damage research will require the integration of stable isotope standards like 5,6-Dihydrothymine-d6 to provide quantitative mapping of where lesions are concentrated within a tissue, for example, in a tumor versus surrounding healthy tissue. scribd.comnih.gov

| Analytical Platform | Principle of Detection | Role of 5,6-Dihydrothymine-d6 | Typical Application |

|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio analysis of fragmented ions. | Internal standard for absolute quantification via isotope dilution. Corrects for matrix effects and variations in sample processing. | Quantifying DNA damage in blood, urine, or tissue homogenates. |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. Requires derivatization for non-volatile analytes. | Internal standard for quantification, similar to LC-MS/MS but for different molecular classes or methods. | Analysis of specific, derivatized DNA base lesions. |

| Mass Spectrometry Imaging (e.g., nano-DESI) | Direct ionization of molecules from a surface to generate a spatial map of their distribution. | Potentially sprayed onto tissue as an external standard to enable semi-quantitative analysis across the imaged area. | Mapping the location of DNA damage within heterogeneous tissues (e.g., tumors). |

Integration of Multi-Omics Data to Understand Systemic Impacts of 5,6-Dihydrothymine

To fully understand the biological consequences of DNA damage, it is essential to look beyond the lesion itself and examine its impact on the entire cellular system. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the DNA damage response (DDR). nih.govresearchgate.netmdpi.com For instance, the presence of DNA damage can trigger changes in gene expression (transcriptomics), alter protein signaling cascades (proteomics), and shift metabolic pathways (metabolomics). nih.govnih.gov

The success of any multi-omics study hinges on the quality and accuracy of each individual dataset. The precise quantification of 5,6-dihydrothymine, enabled by the use of 5,6-Dihydrothymine-d6 as an internal standard, provides a critical anchor point for these integrative analyses. It establishes a robust "phenotype" of DNA damage that can be correlated with other omics layers. Future research paradigms will use this quantitative data to:

Link Genotype to Damage Phenotype: Correlate specific genetic variants (genomics) with an individual's susceptibility to accumulating 5,6-dihydrothymine.

Model Regulatory Networks: Connect elevated levels of 5,6-dihydrothymine with the upregulation or downregulation of specific genes and proteins involved in DNA repair, cell cycle control, and apoptosis. frontiersin.orgmdpi.com

Uncover Metabolic Reprogramming: Determine how the burden of DNA damage and the subsequent activation of repair pathways impact cellular metabolism by creating integrated maps of lesions, proteins, and metabolites. nih.gov

By providing a reliable quantitative measure of the initial insult, 5,6-Dihydrothymine-d6 allows researchers to build more accurate and predictive models of the systemic response to DNA damage.

Clinical Translation of Research Findings for Diagnostic, Prognostic, and Therapeutic Advancements

A primary goal of DNA damage research is to translate fundamental discoveries into clinical tools that can improve patient outcomes. The accurate measurement of lesions like 5,6-dihydrothymine holds significant promise as a clinical biomarker. amegroups.orgchampionsoncology.com However, for any biomarker to be used in a clinical setting, the assay must be exceptionally robust, reproducible, and accurate.

The use of 5,6-Dihydrothymine-d6 in clinical-grade mass spectrometry assays is essential to meet these stringent requirements. Future clinical applications could include:

Diagnostics: Developing tests to measure 5,6-dihydrothymine levels in urine or blood as a non-invasive indicator of systemic oxidative stress or exposure to certain genotoxic agents. nih.gov

Prognostics: Using the level of baseline DNA damage, accurately quantified using the d6-standard, to predict disease progression or a patient's response to treatment. For example, higher levels of damage might indicate a more aggressive tumor or predict sensitivity to DNA-damaging chemotherapies. nih.gov

Therapeutics: Monitoring the efficacy of drugs that target DNA repair pathways. mdpi.combohrium.com For instance, if a new drug is designed to enhance a specific repair process, its success could be measured by a faster clearance rate of 5,6-dihydrothymine, a measurement that demands the precision afforded by an isotopic internal standard.

The transition from research laboratory to clinical diagnostic depends entirely on the ability to perform reliable and repeatable quantification, a role fulfilled by 5,6-Dihydrothymine-d6.

Q & A

Q. What experimental methods are used to synthesize 5,6-Dihydro Thymine-d6 for biochemical studies?

The synthesis of this compound typically involves chemical reduction of thymine derivatives. For example, hydrogenation or enzymatic reduction methods are employed to saturate the 5,6-bond of thymine. In studies involving isotopically labeled analogs (e.g., deuterated forms), controlled reduction with deuterated reagents ensures precise incorporation of deuterium atoms . Purification via column chromatography or recrystallization is critical to isolate high-purity products for downstream applications.

Q. How can researchers detect and quantify this compound lesions in DNA samples?

Detection methods include:

- Enzymatic digestion : Use of endonuclease III (Endo III) from E. coli, which specifically recognizes and cleaves DNA at 5,6-hydrated thymine lesions. Gel electrophoresis or HPLC can then quantify lesion frequency .

- Mass spectrometry : LC-MS/MS with stable isotope-labeled internal standards (e.g., this compound) enables precise quantification in complex biological matrices .

Q. What is the biological significance of this compound in DNA damage studies?

this compound is a stable analog of the naturally occurring 5,6-dihydrothymine lesion, which arises from oxidative stress or UV radiation. It serves as a model substrate to study DNA repair mechanisms, particularly base excision repair (BER) pathways. Researchers use it to investigate enzyme kinetics (e.g., Endo III activity) and repair fidelity in vitro and in vivo .

Advanced Research Questions

Q. How can QSAR models optimize the design of 5,6-Dihydro Thymine derivatives for therapeutic applications?

Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., E-HOMO, heat of formation) with biological activity. For example:

- Electronic descriptors : Higher E-HOMO values (indicating electron-donating substituents) enhance binding affinity to target enzymes like Endo III .

- Thermodynamic descriptors : Heat of formation influences stability and reactivity in enzymatic environments. Models with r² > 0.74 and cross-validated Q² > 0.55 demonstrate robust predictive power for activity optimization . These models guide substituent selection to improve inhibitory potency or repair efficiency.

Q. How should researchers address contradictions in experimental data when studying lesion formation mechanisms?

Contradictions often arise from varying lesion induction methods. For example:

- UV light (313 nm) : Predominantly forms pyrimidine dimers, with minimal 5,6-dihydrothymine lesions .

- Hydrogen peroxide : Generates significant 5,6-hydrated thymine lesions via oxidative stress . To resolve discrepancies, use lesion-specific enzymes (e.g., Endo III) and validate results with isotopic labeling (e.g., this compound) to distinguish lesion types. Statistical tools like ANOVA or multivariate analysis can identify confounding variables (e.g., pH, reactive oxygen species) .

Q. What experimental designs are recommended for studying the role of this compound in DNA repair kinetics?

- Competitive inhibition assays : Compare repair rates of this compound with unlabeled lesions to quantify enzyme specificity .

- Isothermal titration calorimetry (ITC) : Measure binding affinities and thermodynamic parameters (ΔH, ΔS) between repair enzymes and lesion-containing DNA .

- Crystallography : Resolve 3D structures of enzyme-lesion complexes to identify critical binding interactions (e.g., hydrogen bonds with deuterated positions) .

Q. How do electronic properties of this compound influence its reactivity in BER pathways?

The deuterium labeling in this compound alters its kinetic isotope effect (KIE), slowing hydrogen/deuterium transfer steps during enzymatic cleavage. This property allows researchers to:

- Probe rate-limiting steps in repair mechanisms using stopped-flow spectroscopy .

- Validate computational models (e.g., DFT simulations) of enzyme-substrate interactions .

Methodological Considerations

Q. What statistical criteria validate QSAR models for 5,6-Dihydro Thymine derivatives?

Valid models must meet:

- r² > 0.70 : Explains >70% variance in biological activity.

- Q² > 0.50 : Indicates robust internal predictive power via cross-validation.

- F-value > 10 : Demonstrates statistical significance (p < 0.0001) . Outliers should be analyzed for structural anomalies (e.g., steric hindrance) not captured by descriptors.

Q. How to ensure reproducibility in lesion induction experiments using this compound?

- Standardize lesion induction protocols (e.g., H₂O₂ concentration, irradiation dose).

- Use isotope-dilution mass spectrometry with this compound as an internal standard to control for sample loss during processing .

- Report lesion frequencies as lesions per 10⁶ bases to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.